N-Aminoethyl-2-aminoethanesulfonic acid
Overview
Description
N-Aminoethyl-2-aminoethanesulfonic acid, also known as taurine, is a naturally occurring amino sulfonic acid. It is widely distributed in animal tissues and is a major constituent of bile. Taurine is found in the large intestine and accounts for up to 0.1% of total human body weight . It was first isolated from ox bile in 1827 by German scientists Friedrich Tiedemann and Leopold Gmelin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Taurine can be synthesized through the ammonolysis of isethionic acid (2-hydroxyethanesulfonic acid), which is obtained from the reaction of ethylene oxide with aqueous sodium bisulfite . Another method involves the direct reaction of aziridine with sulfurous acid .
Industrial Production Methods: Commercially, taurine is produced using the ethanolamine method. This involves the reaction of ethanolamine with sulfurous acid to produce isethionic acid, which is then ammonolyzed to form taurine . As of 2010, China alone has more than 40 manufacturers of taurine, producing a total annual output of about 3000 tonnes .
Chemical Reactions Analysis
Types of Reactions: Taurine undergoes various chemical reactions, including:
Oxidation: Taurine can be oxidized to produce taurine chloramine, which has antimicrobial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hypochlorous acid.
Substitution: Reactions often occur in the presence of catalysts like taurine itself, under aqueous conditions.
Major Products:
Oxidation: Taurine chloramine.
Substitution: Various taurine derivatives, including 2-amino-3-cyano-4H-pyran derivatives.
Scientific Research Applications
Taurine has a wide range of applications in scientific research:
Mechanism of Action
Taurine exerts its effects through various mechanisms:
Cell Membrane Stabilization: Taurine helps stabilize cell membranes by regulating ion flow and preventing oxidative damage.
Calcium Signaling: It modulates calcium signaling pathways, which are crucial for various cellular functions.
Antioxidant Activity: Taurine acts as an antioxidant, protecting cells from oxidative stress.
Comparison with Similar Compounds
Sulfamic Acid: Similar in structure but lacks the aminoethyl group.
Aminomethanesulfonic Acid: Similar but has a different carbon chain length.
Homotaurine: A derivative of taurine with an additional carbon in the aminoethyl chain.
Uniqueness: Taurine is unique due to its widespread presence in animal tissues and its role in various physiological processes. Unlike other similar compounds, taurine is essential for certain species and has a broad spectrum of biological activities .
Properties
IUPAC Name |
2-(2-aminoethylamino)ethanesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O3S/c5-1-2-6-3-4-10(7,8)9/h6H,1-5H2,(H,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGRSQBDVIJNDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCS(=O)(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232175 | |
Record name | N-Aminoethyl-2-aminoethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83111-01-7 | |
Record name | N-Aminoethyl-2-aminoethanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083111017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Aminoethyl-2-aminoethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-AMINOETHYL-2-AMINOETHANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS2M4MU3FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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